molecular formula C37H68O8 B8767967 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE CAS No. 3008-50-2

2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE

Cat. No.: B8767967
CAS No.: 3008-50-2
M. Wt: 640.9 g/mol
InChI Key: CFRNDJFRRKMHTL-UHFFFAOYSA-N
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Description

2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is an ester derived from pentaerythritol and octanoic acid. It is a versatile compound known for its excellent lubricating properties and stability. This compound is widely used in various industrial applications, including lubricants, plasticizers, and as a base for synthetic esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is synthesized through the esterification of pentaerythritol with octanoic acid. The reaction typically involves heating pentaerythritol and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of pentaerythritol tetraoctanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid, heat.

Major Products Formed:

    Hydrolysis: Pentaerythritol and octanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a lubricant in high-temperature reactions and as a plasticizer in polymer synthesis.

    Biology: Studied for its biocompatibility and potential use in drug delivery systems.

    Medicine: Investigated for its potential as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and as a base for synthetic esters in various applications.

Mechanism of Action

The mechanism of action of pentaerythritol tetraoctanoate is primarily related to its lubricating properties. The compound forms a thin film on surfaces, reducing friction and wear. In biological systems, it may interact with cell membranes, enhancing the delivery of active compounds. The molecular targets and pathways involved in its action are still under investigation, but its ability to form stable films and interact with lipid membranes is key to its functionality.

Comparison with Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound with similar structural features but different applications.

    Pentaerythritol tetrabutyrate: Another ester of pentaerythritol with shorter alkyl chains, used in similar applications but with different physical properties.

    Pentaerythritol tetraacetate: Used as a plasticizer and in the synthesis of other chemical compounds.

Uniqueness: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE stands out due to its longer alkyl chains, which provide enhanced lubricating properties and stability compared to its shorter-chain counterparts. This makes it particularly valuable in high-temperature and high-performance applications.

Properties

CAS No.

3008-50-2

Molecular Formula

C37H68O8

Molecular Weight

640.9 g/mol

IUPAC Name

[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propyl] octanoate

InChI

InChI=1S/C37H68O8/c1-5-9-13-17-21-25-33(38)42-29-37(30-43-34(39)26-22-18-14-10-6-2,31-44-35(40)27-23-19-15-11-7-3)32-45-36(41)28-24-20-16-12-8-4/h5-32H2,1-4H3

InChI Key

CFRNDJFRRKMHTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

879 g (0.87 moles) of the POE(20) pentaerythritol prepared in (a) above was charged to a flask for esterification having standard apparatus for agitation, heating and distillation. Agitation and a dry nitrogen sparge were started, and 551 g (3.8 moles) of caprylic acid (alkyl chain 98% minimum C8 acid value 388 mg KOH/g) and 0.8 g of hypophosphorous acid solution (50%) were added. The contents were heated to 180° C. with the removal of the water of esterification by distillation and held at 180°-190° C. until all water was removed. The hydroxyl number of the contents was checked, and the reaction was continued at 180°-190° C. until a maximum hydroxyl number of 5.0 mg KOH/g was reached, indicating greater than 99% conversion to the ester. A vacuum was pulled via the distillation system to 30 inches and the contents were stirred at 190° C. to remove the unreacted caprylic acid by distillation. The Acid value of the contents was checked, and the acid removal was continued at 180°-190° C. until a maximum acid value of 1.0 mg KOH/g was reached. The contents were then cooled to 70° C. and filtered to yield a compound of the formula
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879 g
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